molecular formula C11H10ClN3O B1487934 6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine CAS No. 1369020-39-2

6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine

Cat. No.: B1487934
CAS No.: 1369020-39-2
M. Wt: 235.67 g/mol
InChI Key: QYRJFVDJUDHMFZ-UHFFFAOYSA-N
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Description

“6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond . It’s an important organic intermediate which has been used to synthesize a drug that has shown promising activity against, for example, inflammatory bowel disease .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the design, synthesis, and evaluation of 18 compounds incorporating a pyrrolo [2,3-d]pyrimidine scaffold for dual inhibition of epidermal growth factor receptor kinase (EGFR) and aurora kinase A (AURKA) .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated in previous studies. For instance, the crystal structure of some 2-amino-substituted pyrimidine compounds, such as 2-amino-4,6-dimethyl pyrimidinium bromide and 5-chloro-pyrimidin-2-amine have previously been elucidated .

Scientific Research Applications

Chemical Transformations and Synthesis

  • 6-Alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones, similar to 6-(5-chloro-2-methoxyphenyl)pyrimidin-4-amine, are transformed into amino-derivatives and chloro pyrimidines, showcasing their versatility in chemical synthesis (Botta et al., 1985).
  • The synthesis of novel compounds like 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, which is structurally related to this compound, illustrates the compound's potential in developing new nitrogen heterocyclic compounds (Farouk et al., 2021).

Crystal Structure Analysis

  • The crystal structure of compounds similar to this compound has been studied, providing insights into their molecular conformation and potential applications in material sciences (Lu Jiu-fu et al., 2015).

Antifungal Properties

  • Derivatives of this compound have been synthesized and evaluated for antifungal properties, suggesting potential in developing new antifungal agents (N. N. Jafar et al., 2017).

Pharmaceutical Applications

  • Synthesis and pharmacological screening of related compounds indicate the potential of this compound in developing new pharmaceuticals with anti-inflammatory properties (Kumar et al., 2017).

Potential in PET Imaging

  • Compounds structurally similar to this compound have been synthesized for potential use in PET imaging, particularly in the study of Parkinson's disease (Wang et al., 2017).

Antiangiogenic Properties

  • Pyrimidine derivatives, related to this compound, have shown promising results as antiangiogenic candidates in theoretical studies, highlighting their potential in cancer treatment (Jafar et al., 2021).

Biochemical Analysis

Biochemical Properties

6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . The compound’s interaction with these enzymes can lead to the modulation of various cellular processes, including cell growth and apoptosis.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation in certain cell types . Additionally, it can induce apoptosis in cancer cells by affecting the expression of apoptosis-related genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit Aurora kinase A, which plays a critical role in cell division . This inhibition results in cell cycle arrest and apoptosis in cancer cells. The compound also affects gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy. In vitro and in vivo studies have shown that the compound remains stable under certain conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including prolonged inhibition of specific signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels in cells . For example, it may inhibit certain enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution can influence the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interaction with biomolecules and its overall therapeutic potential.

Properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-16-10-3-2-7(12)4-8(10)9-5-11(13)15-6-14-9/h2-6H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRJFVDJUDHMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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